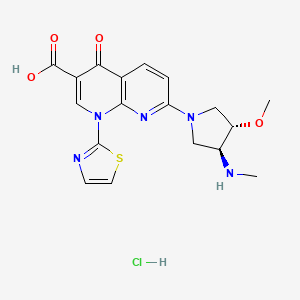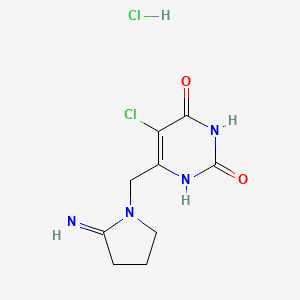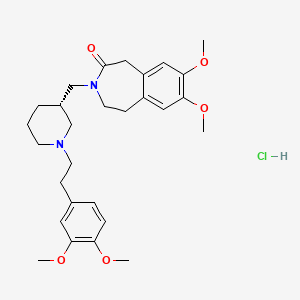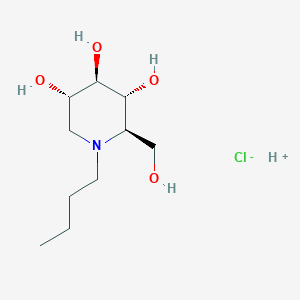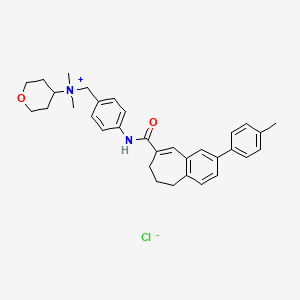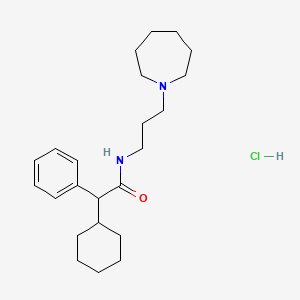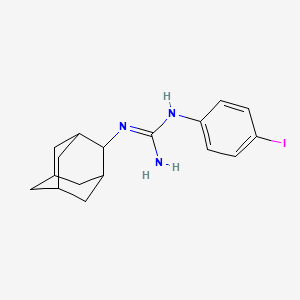
Thienyldecylisothiocyanat
Übersicht
Beschreibung
Thienyldecyl isothiocyanate is an analog of thienylbutyl isothiocyanate. Like many isothiocyanates, it demonstrates antiproliferative activity against cancer cells, presumably by modulating xenobiotic-metabolizing enzymes, such as by inhibition of cytochrome P450, and/or by induction of phase II detoxifying enzymes .
Synthesis Analysis
Isothiocyanates are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines with dimethylbenzene as solvent .Molecular Structure Analysis
The Thienyldecyl isothiocyanate molecule contains a total of 41 bond(s). There are 18 non-H bond(s), 7 multiple bond(s), 11 rotatable bond(s), 2 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 isothiocyanate(s) (aliphatic), and 1 Thiophene(s) .Chemical Reactions Analysis
Isothiocyanates are synthesized from the corresponding amines with carbon disulfide using di- tert -butyl dicarbonate and DMAP or DABCO as catalyst . A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur has been reported .Physical And Chemical Properties Analysis
The physical properties of food materials have defined those properties that can only be measured by physical means rather than chemical means . Isothiocyanates exhibit different chemical structures; allyl isothiocyanate is an aliphatic compound, whereas both benzyl isothiocyanate and phenethyl isothiocyanate are aromatic and contain a benzene ring .Wissenschaftliche Forschungsanwendungen
Anticancer-Aktivität
Isothiocyanate, einschließlich Thienyldecylisothiocyanat, wurden auf ihre antiproliferative Aktivität gegen Krebszellen untersucht. Diese Verbindung kann xenobiotische Stoffwechselenzyme modulieren, möglicherweise Cytochrom P450 hemmen oder Phase-II-Entgiftungsenzyme induzieren, was zu ihren anticancerogenen Eigenschaften beitragen kann .
Synthese von Thiophenen
This compound kann zur Synthese von polysubstituierten Thiophenen verwendet werden, die in der medizinischen Chemie wertvoll sind. Diese Thiophene wurden auf ihre anticancerogene Aktivität, insbesondere gegen menschliche Krebszelllinien wie HEPG2 und MCF7, untersucht .
Modulation der enzymatischen Aktivität
Als Analogon von Thienylbutylisothiocyanat kann this compound auch ähnliche Eigenschaften bei der Modulation der enzymatischen Aktivität aufweisen. Dies beinhaltet die potenzielle Hemmung oder Induktion von Enzymen, die an Arzneimittelmetabolismus und Entgiftungsprozessen beteiligt sind .
Chemische Synthese
Isothiocyanate sind wichtige Zwischenprodukte in der chemischen Synthese. This compound könnte an synthetischen Methoden beteiligt sein, die von primären Aminen, anderen stickstofffunktionellen Gruppen oder nicht-stickstofffunktionellen Gruppen abgeleitet sind, wie sie in jüngsten Fortschritten in der Isothiocyanatsynthese kategorisiert wurden .
Wirkmechanismus
Target of Action
The primary targets of thienyldecyl isothiocyanate are xenobiotic-metabolizing enzymes , including cytochrome P450 (CYP) enzymes . These enzymes play a crucial role in the metabolism of various substances within the body, including drugs and toxins .
Mode of Action
Thienyldecyl isothiocyanate interacts with its targets primarily by modulating the activity of xenobiotic-metabolizing enzymes . It achieves this through two main mechanisms: inhibition of cytochrome P450 enzymes and induction of phase II detoxifying enzymes . These interactions result in changes in the metabolism of various substances within the body .
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. These include pathways involved in antimicrobial response, anti-inflammatory response, tumorigenesis, apoptosis, and cell cycle . The modulation of these pathways can have downstream effects on various biological processes, including cell growth and death .
Result of Action
The molecular and cellular effects of thienyldecyl isothiocyanate’s action are primarily related to its antiproliferative activity against cancer cells . By modulating the activity of xenobiotic-metabolizing enzymes, the compound can influence the growth and survival of cancer cells .
Safety and Hazards
Zukünftige Richtungen
A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur has been reported . This new catalytic reaction was optimized in terms of sustainability, especially considering benign solvents such as Cyrene™ or γ-butyrolactone (GBL) under moderate heating .
Biochemische Analyse
Biochemical Properties
Thienyldecyl isothiocyanate exhibits various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . It interacts with xenobiotic-metabolizing enzymes, such as by inhibition of cytochrome P450, and/or by induction of phase II detoxifying enzymes .
Cellular Effects
Thienyldecyl isothiocyanate influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It exerts its effects through the modulation of xenobiotic-metabolizing enzymes .
Molecular Mechanism
At the molecular level, Thienyldecyl isothiocyanate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It interacts with cytochrome P450, leading to its inhibition, and induces phase II detoxifying enzymes .
Temporal Effects in Laboratory Settings
Its antiproliferative activity against cancer cells suggests potential long-term effects on cellular function .
Metabolic Pathways
Thienyldecyl isothiocyanate is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 and induces phase II detoxifying enzymes
Eigenschaften
IUPAC Name |
2-(10-isothiocyanatodecyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NS2/c17-14-16-12-8-6-4-2-1-3-5-7-10-15-11-9-13-18-15/h9,11,13H,1-8,10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGUKFSTCYZBKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCCCCCCCCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




